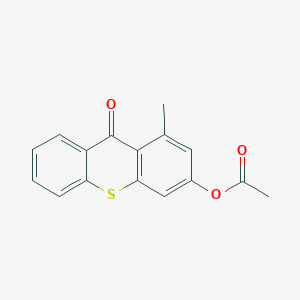

(1-Methyl-9-oxothioxanthen-3-yl) acetate

Description

Properties

IUPAC Name |

(1-methyl-9-oxothioxanthen-3-yl) acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O3S/c1-9-7-11(19-10(2)17)8-14-15(9)16(18)12-5-3-4-6-13(12)20-14/h3-8H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFHIISXEHABUCP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=C1C(=O)C3=CC=CC=C3S2)OC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Methyl-9-oxothioxanthen-3-yl) acetate typically involves the following steps:

Formation of the Thioxanthene Core: The thioxanthene core can be synthesized through a Friedel-Crafts acylation reaction, where a thioether is reacted with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

Introduction of the Methyl Group: The methyl group can be introduced via a methylation reaction using methyl iodide and a strong base like sodium hydride.

Oxidation to Form the Keto Group: The oxidation of the thioxanthene core to introduce the keto group at the 9-position can be achieved using oxidizing agents such as potassium permanganate or chromium trioxide.

Acetylation: The final step involves the acetylation of the hydroxyl group at the 3-position using acetic anhydride in the presence of a base like pyridine.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(1-Methyl-9-oxothioxanthen-3-yl) acetate undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert the keto group to a hydroxyl group.

Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

Oxidation: Products with additional oxygen-containing functional groups.

Reduction: Hydroxyl derivatives.

Substitution: Compounds with different functional groups replacing the acetate ester.

Scientific Research Applications

(1-Methyl-9-oxothioxanthen-3-yl) acetate has been studied for various scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex thioxanthene derivatives.

Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

Medicine: Explored for its potential therapeutic applications in treating neurological disorders and as an anti-inflammatory agent.

Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (1-Methyl-9-oxothioxanthen-3-yl) acetate involves its interaction with various molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, and other proteins involved in biological processes.

Pathways: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Thioxanthene and xanthone derivatives are closely related, differing primarily in the heteroatom (S vs. O) within the central ring. This substitution influences electronic properties, lipophilicity, and biological interactions. Below is a comparative analysis with key analogues:

Key Observations:

Solubility and Stability: Acetate esters (e.g., in the target compound and compound 9) improve hydrophilicity compared to non-esterified analogues. However, ester groups may hydrolyze under acidic/basic conditions, as seen in ’s reflux-based synthesis of acetamides .

Synthetic Flexibility : Thioxanthene derivatives can adopt synthetic strategies used for xanthones, such as nucleophilic substitution (e.g., bromoacetate coupling in ) .

Data Tables

Table 1: Structural Comparison of Key Analogues

*Molecular weights are estimated where direct data are unavailable.

Table 2: Physicochemical Properties

| Parameter | This compound | Methyl 2-hydroxyacetate |

|---|---|---|

| Water Solubility | Low (ester-dominated) | High (small ester) |

| LogP | ~3.5 (estimated) | -0.24 |

| Stability | Hydrolysis-prone | Stable |

Q & A

Q. What are the recommended methodologies for synthesizing (1-Methyl-9-oxothioxanthen-3-yl) acetate, and how can reaction conditions be optimized for yield and purity?

Synthesis of structurally similar thioxanthene derivatives typically involves multi-step reactions, including acetylation, oxidation, and cyclization. Key parameters include:

- Temperature control : Maintaining 60–80°C during acetylation to prevent side reactions .

- pH modulation : Adjusting pH to 6–7 during intermediate purification to avoid hydrolysis of ester groups .

- Catalyst selection : Using Lewis acids (e.g., BF₃·Et₂O) to enhance reaction efficiency .

Yield optimization requires iterative testing via HPLC or GC-MS to monitor intermediate purity .

Q. How can the stability of this compound under varying environmental conditions (e.g., light, temperature) be systematically evaluated?

Design controlled degradation studies:

- Photostability : Expose samples to UV light (254 nm) in quartz cells and analyze degradation products via LC-MS .

- Thermal stability : Use thermogravimetric analysis (TGA) to assess decomposition thresholds and identify volatile byproducts .

- Humidity effects : Store samples at 40°C/75% relative humidity (ICH Q1A guidelines) and track changes using FTIR or NMR .

Q. What analytical techniques are most effective for characterizing the structural and electronic properties of this compound?

- X-ray crystallography : Resolve molecular geometry and intermolecular interactions .

- UV-Vis spectroscopy : Analyze π→π* transitions in the thioxanthene core to correlate with electronic properties .

- Mass spectrometry (HRMS) : Confirm molecular formula and detect isotopic patterns for purity assessment .

Advanced Research Questions

Q. How can mechanistic studies elucidate the compound’s reactivity in nucleophilic or electrophilic environments?

- Kinetic studies : Monitor reaction rates under varying concentrations of nucleophiles (e.g., amines) via stopped-flow spectroscopy .

- Computational modeling : Use DFT calculations to map electron density surfaces and predict reactive sites .

- Isotopic labeling : Track ¹³C-labeled acetate groups in hydrolysis experiments to identify cleavage pathways .

Q. What experimental designs are suitable for resolving contradictions in reported bioactivity data (e.g., antioxidant vs. pro-oxidant effects)?

- Dose-response profiling : Test across a wide concentration range (nM to mM) using standardized assays (e.g., DPPH for antioxidants) .

- Redox potential measurements : Use cyclic voltammetry to correlate electrochemical behavior with biological activity .

- Cell-based assays : Compare results across multiple cell lines (e.g., HEK293 vs. HepG2) to assess cell-type specificity .

Q. How can environmental fate studies be designed to assess the compound’s persistence and transformation products in aquatic systems?

- Microcosm experiments : Simulate freshwater/sediment systems under controlled light and microbial activity .

- LC-QTOF-MS : Identify transformation products (e.g., hydroxylated or demethylated derivatives) .

- QSAR modeling : Predict biodegradation pathways using physicochemical parameters (logP, pKa) .

Q. What strategies mitigate challenges in scaling up synthesis while maintaining stereochemical integrity?

Q. How can computational and experimental data be integrated to predict the compound’s interactions with biological targets (e.g., enzymes, receptors)?

- Molecular docking : Screen against protein databases (PDB) to identify binding motifs .

- Surface plasmon resonance (SPR) : Quantify binding kinetics (kₐ, kᵢ) for prioritized targets .

- Meta-analysis : Cross-reference MD simulations with high-throughput screening data to refine predictive models .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported spectroscopic data (e.g., NMR chemical shifts)?

- Standardized protocols : Use deuterated solvents (e.g., DMSO-d₆) and internal standards (TMS) .

- Collaborative validation : Share raw data via repositories (e.g., Zenodo) for independent verification .

- Contextual factors : Account for solvent effects, temperature, and instrument calibration differences .

Q. What statistical approaches are recommended for interpreting heterogeneous biological activity data across studies?

- Meta-regression : Adjust for covariates (e.g., assay type, sample purity) using R or Python .

- Bland-Altman plots : Visualize agreement between datasets and identify systematic biases .

- Bayesian hierarchical modeling : Integrate prior knowledge to improve uncertainty quantification .

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.